[5-(3-Chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a structurally complex tricyclic derivative featuring a 3-chlorophenyl group at position 5, a benzylsulfanyl moiety substituted with a 3-fluorophenyl group at position 7, and a hydroxymethyl group at position 11. Its core structure includes a fused oxa-aza heterocyclic system, which is characteristic of bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or neurological disorders .
Properties
IUPAC Name |
[5-(3-chlorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-5-3-6-18(26)9-16)30-25(21)33-13-15-4-2-7-19(27)8-15/h2-9,11,31H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHPMSUMZPKLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC5=CC(=CC=C5)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's complex structure includes a triazatricyclo framework and various substituents that may influence its biological activity. The molecular formula is with a molecular weight of approximately 405.93 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, triazole derivatives have demonstrated efficacy against various bacterial strains. The compound may share this characteristic due to the presence of the triazole moiety.
Case Study: Antibacterial Efficacy
A study on related triazole compounds found that they inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests that our compound could potentially exhibit similar antibacterial properties.
Anticancer Potential
Preliminary investigations into structurally analogous compounds have shown promise in anticancer activity, particularly against leukemia and solid tumors. The mechanism often involves the induction of apoptosis in cancer cells.
Research Findings
In vitro studies involving similar triazole derivatives reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 5 to 20 µM against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings indicate a potential for our compound to exhibit anticancer effects.
The proposed mechanism for the biological activity of this compound may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
- Apoptosis Induction : Triazole derivatives can trigger apoptotic pathways in malignant cells.
- Enzyme Inhibition : The presence of sulfur and nitrogen in the structure may allow for interactions with key enzymes involved in metabolic pathways.
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Halogen Substitutions
Several structurally related compounds have been reported, differing primarily in halogen placement and substituent groups:
Key Observations :
- Halogen Position : The 3-chlorophenyl group in the target compound may improve target binding compared to 2-chlorophenyl analogues due to steric and electronic effects .
- Sulfanyl Group Variations : Replacement of the 3-fluorophenylsulfanyl group with 2-fluorophenyl (as in ) reduces molecular weight but may decrease metabolic stability due to increased susceptibility to oxidative cleavage .
Pharmacokinetic and Physicochemical Properties
- Solubility: The hydroxymethyl group enhances aqueous solubility compared to non-hydroxylated analogues, as seen in similar tricyclic systems .
Bioactivity Profile
Computational and Experimental Validation
Similarity Metrics and Activity Landscapes
- Tanimoto Coefficient : The target compound shares >75% structural similarity with kinase inhibitors in PubChem, as calculated using MACCS and Morgan fingerprints .
- Activity Cliffs: Despite high structural similarity (Tanimoto >0.8), minor substituent changes (e.g., chloro to methyl) can lead to >10-fold differences in potency, highlighting the importance of precise SAR studies .
Molecular Dynamics and Docking
Preliminary docking studies suggest that the 3-fluorophenylsulfanyl group in the target compound forms van der Waals interactions with a hydrophobic cleft in kinase ATP-binding sites, while the hydroxymethyl group stabilizes the binding pose via hydrogen bonds .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this tricyclic compound, and how can reaction intermediates be optimized?
- Methodological Answer : A multi-step synthesis involving Suzuki-Miyaura coupling for introducing aryl groups (e.g., 3-chlorophenyl) and thioether formation via nucleophilic substitution (e.g., using [(3-fluorophenyl)methyl]sulfanyl precursors) is typical. Reaction optimization should include temperature control (e.g., 0–60°C for coupling) and solvent selection (e.g., DMF for polar intermediates). Monitor intermediates using LC-MS and purify via column chromatography with silica gel (hexane/ethyl acetate gradients) .
Q. How can the crystal structure of this compound be reliably characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K with a Bruker D8 QUEST diffractometer is recommended. Key parameters include:
- Data-to-parameter ratio : ≥7.1 to ensure structural accuracy.
- R factor : <0.05 (e.g., R = 0.041 for similar tricyclic compounds ).
- Bond-length precision : Mean σ(C–C) = 0.005 Å .
Compare torsion angles (e.g., C18–C17–Cl1 = 119.2° vs. 120.1°) to identify conformational stability .
Q. What analytical techniques validate purity and stability under varying conditions?
- Methodological Answer :
- Purity : HPLC (Chromolith C18 column, 80:20 acetonitrile/water) with UV detection at 254 nm.
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS to detect hydrolysis or oxidation byproducts .
- Thermal stability : TGA/DSC to assess decomposition above 200°C .
Advanced Research Questions
Q. How can non-covalent interactions (NCIs) influence the compound’s supramolecular assembly or biological activity?
- Methodological Answer :
- Theoretical analysis : Use DFT (B3LYP/6-311+G(d,p)) to map electrostatic potentials and identify π-π stacking (e.g., between chlorophenyl and fluorophenyl groups) or hydrogen bonds (e.g., methanol -OH with triazatricyclo N atoms) .
- Experimental validation : Co-crystallize with target proteins (e.g., kinases) and analyze via SCXRD to confirm binding modes .
Q. How to resolve contradictions in spectroscopic data between computational predictions and experimental results?
- Methodological Answer :
- Comparative analysis : Perform NMR (¹H/¹³C) and IR spectroscopy, then align with DFT-calculated spectra. Discrepancies in chemical shifts (e.g., Δδ > 0.5 ppm) may indicate solvent effects or proton exchange .
- Dynamic simulations : Use MD simulations (AMBER force field) to model solvent interactions and refine predicted spectra .
Q. What experimental designs evaluate the environmental fate of this compound?
- Methodological Answer :
- Biodegradation : Use OECD 301F test (activated sludge, 28 days) with LC-MS quantification.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution and monitor degradation kinetics via HPLC .
- Ecotoxicology : Daphnia magna acute toxicity assays (48h EC₅₀) and algal growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
